molecular formula C8H8BrClO3S B1380813 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride CAS No. 1019115-70-8

2-Bromo-5-ethoxybenzene-1-sulfonyl chloride

Cat. No.: B1380813
CAS No.: 1019115-70-8
M. Wt: 299.57 g/mol
InChI Key: ZNWZYJKWDWVOOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

2-Bromo-5-ethoxybenzene-1-sulfonyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as a sulfonylating agent, which means it can transfer a sulfonyl group to other molecules. This interaction is crucial in the modification of biomolecules, affecting their function and activity .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modifying proteins and enzymes, which can impact cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to alter protein function makes it a valuable tool in studying cellular mechanisms and pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by modifying their active sites, leading to changes in their activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Toxic or adverse effects have been observed at high doses, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. The compound can affect metabolic flux and metabolite levels, which are important for understanding its overall impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are important for its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its function and interactions with other biomolecules .

Preparation Methods

The synthesis of 2-Bromo-5-ethoxybenzene-1-sulfonyl chloride typically involves the reaction of 2-Bromo-5-ethoxybenzenesulfonic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the sulfonic acid is dissolved in an appropriate solvent, such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux for several hours until the reaction is complete .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Bromo-5-ethoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

2-Bromo-5-ethoxybenzene-1-sulfonyl chloride can be compared with other similar compounds, such as:

    2-Bromo-5-methoxybenzenesulfonyl chloride: Similar in structure but with a methoxy group instead of an ethoxy group.

    2-Chloro-5-ethoxybenzenesulfonyl chloride: Similar in structure but with a chloro group instead of a bromo group.

    2-Bromo-4-ethoxybenzenesulfonyl chloride: Similar in structure but with the ethoxy group in a different position.

These comparisons highlight the uniqueness of this compound in terms of its specific reactivity and applications.

Properties

IUPAC Name

2-bromo-5-ethoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO3S/c1-2-13-6-3-4-7(9)8(5-6)14(10,11)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWZYJKWDWVOOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-ethoxybenzene-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-ethoxybenzene-1-sulfonyl chloride
Reactant of Route 3
2-Bromo-5-ethoxybenzene-1-sulfonyl chloride
Reactant of Route 4
Reactant of Route 4
2-Bromo-5-ethoxybenzene-1-sulfonyl chloride
Reactant of Route 5
2-Bromo-5-ethoxybenzene-1-sulfonyl chloride
Reactant of Route 6
Reactant of Route 6
2-Bromo-5-ethoxybenzene-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.